molecular formula C12H16N4O9 B13982416 D-Fructose, (2,4-dinitrophenyl)hydrazone CAS No. 54538-24-8

D-Fructose, (2,4-dinitrophenyl)hydrazone

Cat. No.: B13982416
CAS No.: 54538-24-8
M. Wt: 360.28 g/mol
InChI Key: WVGFITUPUJHJSU-OOEHGHPOSA-N
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Description

D-Fructose, (2,4-dinitrophenyl)hydrazone is a carbohydrate-derived hydrazone formed by the reaction of D-fructose with 2,4-dinitrophenylhydrazine (DNPH). This compound is part of a broader class of hydrazones, which are widely used in analytical chemistry to detect and quantify carbonyl groups (aldehydes and ketones) via spectrophotometric or chromatographic methods . The fructose backbone likely confers distinct solubility and reactivity compared to simpler aldehydes or ketones due to its polyhydroxy structure.

Properties

CAS No.

54538-24-8

Molecular Formula

C12H16N4O9

Molecular Weight

360.28 g/mol

IUPAC Name

(2R,3S,4R,5Z)-5-[(2,4-dinitrophenyl)hydrazinylidene]hexane-1,2,3,4,6-pentol

InChI

InChI=1S/C12H16N4O9/c17-4-8(11(20)12(21)10(19)5-18)14-13-7-2-1-6(15(22)23)3-9(7)16(24)25/h1-3,10-13,17-21H,4-5H2/b14-8-/t10-,11-,12-/m1/s1

InChI Key

WVGFITUPUJHJSU-OOEHGHPOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C(/CO)\[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(CO)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Preparation of 2,4-Dinitrophenylhydrazine (Reagent)

The initial step in preparing D-fructose, (2,4-dinitrophenyl)hydrazone involves synthesizing 2,4-dinitrophenylhydrazine (DNPH), a key hydrazine reagent that reacts with carbonyl groups.

Synthesis Route:

  • Starting Materials: 2,4-dinitrochlorobenzene and hydrazine hydrate.
  • Solvent: 95% ethanol.
  • Catalyst/Additive: Small amount of activated carbon (gac) to aid dissolution and purification.
  • Process:
    • Dissolve 2,4-dinitrochlorobenzene in 95% ethanol, add gac, heat to boiling, and filter hot to remove impurities.
    • Add hydrazine hydrate gradually to the filtrate in a reflux setup. The molar ratio of hydrazine hydrate to 2,4-dinitrochlorobenzene ranges from 1/5 to 1/2 by weight.
    • Maintain reflux for 1 hour, during which red crystalline 2,4-dinitrophenylhydrazine precipitates.
    • Cool the mixture to 50-55 °C to promote crystallization.
    • Wash the crystals with absolute ethanol multiple times (2-5 washes) to remove impurities.
    • Dry the product at 20-40 °C to obtain high-purity 2,4-dinitrophenylhydrazine with yields reported between 98-100%.

Advantages of This Method:

  • High yield and purity due to controlled reflux and crystallization conditions.
  • Gentle reaction conditions prevent decomposition.
  • Efficient removal of impurities by ethanol washing.
Step Conditions Purpose Outcome
1 Dissolve in 95% ethanol, heat Dissolution and impurity removal Clear solution after hot filtration
2 Add hydrazine hydrate, reflux Nucleophilic substitution Formation of red crystalline product
3 Cool to 50-55 °C Crystallization Enhanced crystal formation
4 Wash with absolute ethanol Purification Removal of residual impurities
5 Dry at 20-40 °C Final product isolation Pure 2,4-dinitrophenylhydrazine crystals

This preparation method is well-documented in patent literature and offers a reproducible, efficient synthesis of the reagent essential for subsequent derivatization of sugars like D-fructose.

Derivatization of D-Fructose with 2,4-Dinitrophenylhydrazine

The preparation of this compound involves the reaction of D-fructose with the synthesized DNPH reagent under acidic conditions to form a stable hydrazone derivative.

Key Steps and Conditions:

  • Reagents: D-fructose, 2,4-dinitrophenylhydrazine, acetic acid, water, and methanol.
  • Procedure:
    • Dissolve D-fructose (e.g., 1 gram) in a mixture of acetic acid (3 mL), water (2 mL), and methanol (50 mL).
    • Add an equimolar amount of 2,4-dinitrophenylhydrazine (e.g., 1.2 grams).
    • Reflux the mixture for 1 hour to promote reaction.
    • Cool the reaction mixture and pour into acidified water (e.g., 200 mL) to precipitate the product.
    • Extract the product three times with 10% ethanol in ethyl acetate (100 mL each).
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by removing two-thirds of the ethyl acetate using a rotary evaporator at 60 °C.
    • Allow the concentrated solution to stand for 24 hours to crystallize the product.
    • Filter and dry the crystals.

Reaction Mechanism:

  • DNPH reacts with the carbonyl group of D-fructose via nucleophilic addition, forming a Schiff base intermediate.
  • Under acidic conditions, this intermediate undergoes a rearrangement akin to the Amadori rearrangement, resulting in a stable cyclized hydrazone derivative.
  • The process stabilizes the sugar moiety, preventing hydrolysis and improving analytical reliability.

Characterization:

  • The product's melting point is typically around 116–122 °C, consistent with literature values.
  • Thin-layer chromatography (TLC) shows a retention factor (R_f) of approximately 0.48 for the hydrazone derivative, distinct from the DNPH reagent.
  • Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the cyclic structure of the derivative.
  • Stability studies indicate the derivative remains stable in plasma, acidic, basic, and neutral media for up to 10 days, facilitating sensitive spectrophotometric and chromatographic analysis.
Step Conditions Purpose Outcome
1 Dissolve D-fructose in acidified methanol/water Prepare sugar solution Homogeneous reaction mixture
2 Add equimolar DNPH, reflux 1 hour Promote hydrazone formation Formation of Schiff base intermediate
3 Cool and pour into acidified water Precipitate product Initial product isolation
4 Extract with ethanol/ethyl acetate Purify product Removal of impurities
5 Dry, concentrate, crystallize Isolate pure crystals Pure D-fructose (2,4-dinitrophenyl)hydrazone
6 Characterize (TLC, melting point, NMR, X-ray) Confirm structure and purity Verified stable cyclic hydrazone derivative

Comparative Summary of Preparation Methods

Aspect 2,4-Dinitrophenylhydrazine Synthesis D-Fructose (2,4-Dinitrophenyl)hydrazone Formation
Starting Materials 2,4-dinitrochlorobenzene, hydrazine hydrate D-fructose, 2,4-dinitrophenylhydrazine reagent
Solvent 95% ethanol Acetic acid, water, methanol
Reaction Conditions Reflux 1 hour, 50-55 °C crystallization Reflux 1 hour, acidic medium
Purification Ethanol washing, drying at 20-40 °C Extraction with ethanol/ethyl acetate, crystallization
Product Yield 98-100% High yield, stable derivative
Product Stability Stable crystalline DNPH Stable cyclized hydrazone derivative
Characterization Techniques Melting point, crystallization TLC, melting point, NMR, X-ray crystallography

Additional Notes on Reaction Optimization and Stability

  • The acidic work-up in the sugar derivatization step is critical to stabilize the hydrazone product by promoting intramolecular ring closure, which prevents hydrolysis and enhances detection sensitivity.
  • The reaction is typically performed under reflux to ensure complete reaction of the carbonyl group.
  • Stability testing in different pH media confirms the robustness of the D-fructose hydrazone derivative, making it suitable for analytical applications in biological samples.
  • The DNPH reagent synthesis method reduces hydrazine hydrate consumption and controls reaction vigor by adjusting feed rates, improving safety and yield.

Chemical Reactions Analysis

Types of Reactions: D-Fructose, (2,4-dinitrophenyl)hydrazone primarily undergoes condensation reactions with carbonyl compounds. It can also participate in nucleophilic addition reactions due to the presence of the hydrazone functional group .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include acids (such as sulfuric acid) to catalyze the reaction and solvents like methanol for dissolution. The reactions typically occur under mild heating to facilitate the formation of the hydrazone derivative .

Major Products: The major product formed from the reaction of this compound with carbonyl compounds is the corresponding hydrazone derivative. This product is often characterized by its distinct melting point and crystalline structure .

Mechanism of Action

The mechanism of action of D-Fructose, (2,4-dinitrophenyl)hydrazone involves the nucleophilic addition of the hydrazine moiety to the carbonyl group of D-fructose, followed by the elimination of water to form the hydrazone derivative. This reaction is facilitated by acidic conditions, which protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Derivatives

Structural and Physical Properties

Hydrazones vary significantly in molecular complexity depending on the parent carbonyl compound. Below is a comparative analysis of key structural and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (FT-IR Peaks)
D-Fructose, (2,4-DNP)hydrazone* Likely C₁₂H₁₄N₄O₉† ~394.27† Not reported C=O (1735–1747 cm⁻¹), C=N (~1596 cm⁻¹)‡
Acetone, (2,4-DNP)hydrazone C₉H₁₀N₄O₄ 238.20 Not reported C=O (1745 cm⁻¹), C=N (1541 cm⁻¹)
3-Hydroxybenzaldehyde derivative C₁₃H₁₀N₄O₅ 314.25 Not reported Phenolic -OH (~3250 cm⁻¹), C=N (~1598 cm⁻¹)
Benzoyl ester derivatives (6–10) C₂₃H₂₀N₄O₆ (example) ~472.43 231–274 C=O (1735–1747 cm⁻¹), NO₂ (1533–1542 cm⁻¹)

*Inferred from analogous carbohydrate hydrazones in (e.g., methyl tri-O-methyl derivatives with C₁₆H₂₂N₄O₉).
†Calculated based on fructose (C₆H₁₂O₆) + DNPH (C₆H₆N₄O₄).
‡Assumed from ’s hydrazones.

Key Observations:

  • D-Fructose hydrazone’s polyhydroxy structure may enhance solubility in polar solvents compared to aromatic derivatives (e.g., 3-hydroxybenzaldehyde hydrazone).
  • Benzoyl ester derivatives exhibit higher melting points (231–274°C) due to increased molecular rigidity and aromatic stacking .

Biological Activity

D-Fructose, (2,4-dinitrophenyl)hydrazone is a derivative of D-fructose formed through the condensation reaction with 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its unique structure and significant biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and various biological effects backed by research findings.

Synthesis and Structural Characteristics

This compound is synthesized via a condensation reaction between D-fructose and 2,4-dinitrophenylhydrazine. The resulting compound features a hydrazone linkage that contributes to its reactivity and biological interactions. The molecular formula for this compound is C₁₂H₁₆N₄O₉.

Reaction Mechanism

The synthesis can be summarized as follows:

D Fructose+2 4 DinitrophenylhydrazineD Fructose 2 4 dinitrophenyl hydrazone\text{D Fructose}+\text{2 4 Dinitrophenylhydrazine}\rightarrow \text{D Fructose 2 4 dinitrophenyl hydrazone}

This reaction highlights the formation of a hydrazone bond which is crucial for the compound's biological properties.

General Biological Effects

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
  • Metabolic Effects : It influences insulin sensitivity and glucose metabolism due to its structural analogies with glucose derivatives .
  • Analytical Applications : It serves as a reagent in analytical chemistry for detecting carbonyl compounds through colorimetric assays.

Specific Biological Studies

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural similarities and differences between this compound and related compounds:

Compound NameStructureUnique Features
D-Glucose, (2,4-dinitrophenyl)hydrazoneC₁₂H₁₆N₄O₉Derived from glucose; similar formation process
D-FructoseC₆H₁₂O₆Natural sugar; precursor for hydrazone synthesis
2,4-DinitrophenylhydrazineC₆H₃(N₂O₂)₂NH₂Basic hydrazine derivative used as a reagent

This table emphasizes how the unique combination of fructose-derived structure and dinitrophenyl functionality enhances reactivity compared to other simple sugars or hydrazones.

Case Study 1: Glycation Effects on Proteins

A study investigated the effects of fructose on protein glycation over a 21-day period. The results indicated significant increases in fluorescence intensity in glycated samples compared to non-glycated controls. This suggests that fructose contributes to glycation processes that may affect protein function and stability .

Case Study 2: Antioxidant Capacity

Another research project assessed the antioxidant capacity of various hydrazones including D-Fructose derivatives. The findings revealed that these compounds could effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Questions

Q. How is D-Fructose (2,4-dinitrophenyl)hydrazone synthesized and characterized in laboratory settings?

  • Methodological Answer : The synthesis typically involves refluxing D-fructose with 2,4-dinitrophenylhydrazine (DNPH) in a polar aprotic solvent (e.g., DMSO) under acidic conditions. Post-reaction, the product is precipitated by cooling and purified via recrystallization (e.g., water-ethanol mixtures) . Characterization employs elemental analysis (C, H, N content) to verify stoichiometry and spectroscopic techniques (UV-Vis, IR) to confirm hydrazone bond formation (C=N stretching at ~1600 cm⁻¹) and aromatic nitro group signatures .

Q. What safety precautions are critical when handling DNPH derivatives?

  • Methodological Answer : DNPH derivatives are mutagenic and require strict safety protocols:

  • Use fume hoods for synthesis and handling to avoid inhalation.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in labeled, airtight containers away from oxidizers and acids.
  • Dispose of waste via certified hazardous waste services, adhering to local regulations .

Q. Which analytical techniques confirm the successful formation of DNPH derivatives?

  • Methodological Answer :

  • Spectrophotometry : Measure absorbance at ~360 nm (characteristic of hydrazone chromophores) .
  • TLC/HPLC : Monitor reaction progress and purity using silica gel TLC (mobile phase: ethyl acetate/hexane) or reverse-phase HPLC .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, identifying [M+H]⁺ or [M−H]⁻ peaks .

Advanced Research Questions

Q. How can the stability of D-Fructose DNPH derivatives be optimized for trace analysis in biological samples?

  • Methodological Answer : Stability is enhanced by:

  • Acidic Work-Up : Perform derivatization under pH 2–3 (e.g., glacial acetic acid) to stabilize the hydrazone bond against hydrolysis .
  • Low-Temperature Storage : Preserve derivatives at –20°C in amber vials to prevent photodegradation.
  • Internal Standards : Use deuterated analogs (e.g., D₆-DMSO) to correct for matrix effects during GC-MS or LC-MS analysis .

Q. How do structural variations in DNPH derivatives influence their coordination properties and biological activity?

  • Methodological Answer : X-ray crystallography reveals that electron-withdrawing nitro groups on DNPH enhance π-π stacking and hydrogen bonding, affecting coordination with metal ions (e.g., Cu²⁺). These interactions can be studied via:

  • Single-Crystal XRD : To determine bond lengths and angles in metal complexes .
  • DFT Calculations : To model electronic structures and predict reactivity .

Q. How can contradictions between elemental analysis and spectroscopic data be resolved during characterization?

  • Methodological Answer : Discrepancies often arise from impurities or hydration. Address this by:

  • Combined Techniques : Cross-validate using CHNS analysis, HR-MS, and ¹H/¹³C NMR to confirm molecular formula .
  • Thermogravimetric Analysis (TGA) : Detect solvent/water content in the crystal lattice .
  • Recrystallization : Purify the compound iteratively until analytical data converge .

Q. What methodologies assess the mutagenic potential of DNPH derivatives in pharmacological studies?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations induced by DNPH derivatives .
  • Comet Assay : Measure DNA strand breaks in mammalian cell lines (e.g., HepG2) exposed to the compound .

Q. How should experiments be designed for analyzing DNPH derivatives in complex biological matrices (e.g., blood, plant extracts)?

  • Methodological Answer :

  • Sample Pretreatment : Deproteinize using methanol precipitation or solid-phase extraction (C18 cartridges) to remove interferents .
  • Derivatization Optimization : Adjust reaction time/temperature to account for matrix pH and competing aldehydes/ketones .
  • Validation : Spike recovery experiments with known concentrations to validate accuracy and precision in the matrix .

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